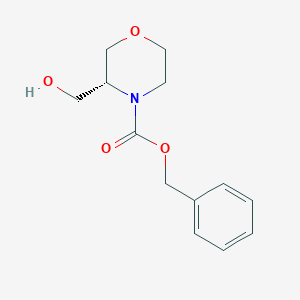

(R)-4-Cbz-3-hydroxymethylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-8-12-10-17-7-6-14(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIAPFRJARUCGP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441717-93-7 | |

| Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441717-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Methodologies for the Stereocontrolled Synthesis of R 4 Cbz 3 Hydroxymethylmorpholine and Analogous Chiral Hydroxymethylmorpholines

Chiral Pool-Based Approaches to the Morpholine (B109124) Core

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to construct complex chiral molecules. This strategy offers a direct route to the desired stereoisomer without the need for chiral resolution or asymmetric catalysis.

Stereospecific Transformations Utilizing Enantiopure Amino Alcohol Precursors

Enantiopure amino alcohols are versatile building blocks for the synthesis of chiral morpholines. Their inherent stereochemistry directs the formation of the stereocenters in the final product.

L-serine, a naturally occurring amino acid, is an excellent chiral precursor for the synthesis of (R)-morpholine derivatives. researchgate.net A common strategy involves the protection of the amino and carboxylic acid functionalities, followed by reduction of the ester to a primary alcohol. This diol can then undergo cyclization to form the morpholine ring.

A typical synthetic sequence commences with the protection of the amino group of L-serine, often as a carbamate (B1207046) (e.g., Boc or Cbz), and esterification of the carboxylic acid. orgsyn.org For instance, N-Boc-L-serine can be converted to its methyl ester. orgsyn.org The resulting N-protected serine ester is then reduced to the corresponding amino alcohol. Subsequent intramolecular cyclization, often via an O-alkylation reaction, yields the desired morpholine ring system. The stereochemistry at the C3 position of the morpholine is directly derived from the L-serine starting material.

An efficient total synthesis of the antiepileptic drug (R)-lacosamide has been achieved starting from N-Boc-N,O-isopropylidene-L-serinol, which is readily obtainable from natural L-serine. researchgate.net This highlights the utility of serine as a chiral building block for complex molecules.

Table 1: Key Intermediates in the Synthesis of Chiral Morpholines from L-Serine

| Compound Name | Structure | Role in Synthesis |

| L-Serine | HOOC-CH(NH₂)-CH₂OH | Chiral starting material |

| N-Boc-L-serine | HOOC-CH(NHBoc)-CH₂OH | N-protected intermediate |

| N-Boc-L-serine methyl ester | MeOOC-CH(NHBoc)-CH₂OH | Esterified intermediate for reduction |

| N-Boc-N,O-isopropylidene-L-serinol | Protected amino alcohol for further functionalization |

Chiral epoxides and haloalcohols are valuable electrophiles for the synthesis of substituted morpholines. The reaction with an appropriate amino alcohol proceeds via a nucleophilic substitution, followed by an intramolecular cyclization to furnish the morpholine ring.

A highly regio- and stereoselective strategy for the synthesis of substituted nonracemic morpholines involves the SN2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid. researchgate.netnih.gov This is followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine. researchgate.netnih.gov While this method starts from aziridines, the principle of intramolecular cyclization of a haloalkoxy amine is directly applicable to syntheses starting from amino alcohols and haloepoxides or dihaloalcohols.

The formation of epoxides from halohydrins is a key transformation in this context. youtube.comyoutube.comyoutube.com The treatment of a halohydrin with a base promotes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the halogen, leading to the formation of the epoxide ring with inversion of stereochemistry. youtube.comyoutube.com This epoxide can then be opened by an amino alcohol to form the precursor for the final cyclization to the morpholine.

Table 2: Reagents for Epoxide and Morpholine Synthesis

| Reagent/Reaction Type | Description | Application |

| m-Chloroperoxybenzoic acid (mCPBA) | A peroxy acid used for the epoxidation of alkenes. youtube.com | Synthesis of chiral epoxides from prochiral alkenes. |

| Halohydrin cyclization | Base-promoted intramolecular SN2 reaction of a halohydrin to form an epoxide. youtube.comyoutube.com | Formation of chiral epoxides from chiral halohydrins. |

| Lewis acid-catalyzed ring opening | Opening of activated aziridines or epoxides with haloalcohols. researchgate.netnih.gov | Formation of haloalkoxy amine intermediates for morpholine synthesis. |

Strategies Employing Carbohydrate Derivatives and Other Chiral Auxiliaries

Carbohydrates represent a vast and diverse source of chirality for the synthesis of enantiopure compounds. researcher.life Their multiple stereocenters and functional groups can be strategically manipulated to construct complex chiral molecules, including morpholine derivatives. For example, D-mannitol has been used as a chiral starting material for the synthesis of chiral morpholin-2-ones.

The general approach involves the selective protection and deprotection of hydroxyl groups, followed by cleavage of the carbon skeleton to reveal the desired functional groups for the construction of the morpholine ring. The inherent stereochemistry of the carbohydrate dictates the stereochemical outcome of the synthesis.

Chiral auxiliaries can also be employed to induce stereoselectivity in the formation of the morpholine ring. These are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

Catalytic Enantioselective Synthesis of Morpholine Rings

Catalytic enantioselective methods offer an efficient and atom-economical approach to the synthesis of chiral morpholines. acs.orgorganic-chemistry.orgosi.lvacs.org These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition Metal-Catalyzed Asymmetric Cyclizations

Transition metal complexes bearing chiral ligands are powerful catalysts for a variety of asymmetric transformations, including cyclization reactions to form heterocyclic rings. acs.orgosi.lv

Palladium-catalyzed intramolecular amination of an alcohol, tethered to an allylic electrophile, is a viable strategy for the synthesis of chiral morpholines. The stereochemistry of the product can be controlled by the choice of the chiral ligand on the palladium catalyst.

Rhodium-catalyzed asymmetric hydrogenation of dehydromorpholine precursors is another powerful method for accessing chiral morpholines. nih.govrsc.org This "after cyclization" approach involves the synthesis of a prochiral dehydromorpholine, which is then hydrogenated in the presence of a chiral rhodium catalyst to yield the desired enantiomer of the morpholine product with high enantioselectivity. nih.govrsc.org For example, the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a SKP–Rh complex has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org

Titanium-based catalysts have also been employed in the enantioselective synthesis of 3-substituted morpholines through a tandem hydroamination and asymmetric transfer hydrogenation sequence. nih.gov

Table 3: Catalytic Systems for Enantioselective Morpholine Synthesis

| Catalyst System | Reaction Type | Key Features |

| Chiral Phosphoric Acid | Enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.org | Domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org |

| SKP–Rh Complex | Asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.org | Quantitative yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.org |

| Bis(amidate)bis(amido)Ti catalyst and RuCl(S,S)-Ts-DPEN | Tandem hydroamination and asymmetric transfer hydrogenation of ether-containing aminoalkyne substrates. nih.gov | Good yields and enantiomeric excesses of >95% for 3-substituted morpholines. nih.gov |

| Pd(0)/Chiral Ligand | Intramolecular amination of allylic electrophiles. | Stereocontrol through the choice of chiral ligand. |

Organocatalytic and Chemoenzymatic Pathways for Chiral Morpholine Construction

In recent years, organocatalysis and chemoenzymatic strategies have gained prominence as green and efficient alternatives for the synthesis of chiral molecules.

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical transformations. Amine transaminases are valuable biocatalysts for synthesizing chiral primary amines and can be employed in chemoenzymatic cascades. nih.gov Another approach involves the use of lyases, such as ethylenediamine-N,N′-disuccinic acid lyase, which can catalyze the asymmetric addition of substituted 2-aminophenols to fumarate, leading to precursors for chiral dihydrobenzoxazinones. nih.gov While direct enzymatic synthesis of (R)-4-Cbz-3-hydroxymethylmorpholine is not explicitly detailed, the principles of biocatalytic asymmetric reduction of ketones and deacetylation of esters to produce chiral alcohols and their precursors are well-established and could be adapted. cabidigitallibrary.orgresearchgate.net

Lewis Acid-Mediated and Photocatalytic Methods in Morpholine Synthesis

Lewis acid catalysis and photocatalysis represent modern frontiers in synthetic organic chemistry, offering unique reactivity and pathways for heterocycle construction.

Lewis acid-mediated methods have been developed for the practical synthesis of morpholines. nih.govacs.org These strategies often involve the Lewis acid-catalyzed halo-etherification of alkenes, which can then be converted to morpholines with high regioselectivity. nih.govacs.org For example, using In(OTf)₃ as a catalyst, N-protected amino alcohols can react with alkenes and a halogen source, followed by base-mediated cyclization to yield morpholine products. nih.gov

Photocatalytic methods provide a means to synthesize morpholines directly from readily available starting materials under mild conditions. nih.gov A diastereoselective annulation strategy employing a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid can produce a diverse range of substituted morpholines. nih.gov Another approach combines an organic photocatalyst with a Lewis acid additive to facilitate the coupling of aldehydes and silicon amine protocol (SLAP) reagents, enabling the scalable synthesis of substituted morpholines under continuous flow conditions. acs.org

Strategic Implementation of the Carbobenzyloxy (Cbz) Protecting Group

The choice of protecting group for the nitrogen atom is critical in the synthesis of complex molecules like this compound. numberanalytics.comnumberanalytics.com The carbobenzyloxy (Cbz) group is a widely used and versatile protecting group for amines due to its stability and unique deprotection conditions. numberanalytics.comtotal-synthesis.com

The N-Cbz group plays a crucial role in directing the stereochemical outcome of reactions and facilitating the synthesis of chiral morpholines. The introduction of the Cbz group is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.com This carbamate protection effectively masks the nucleophilicity and basicity of the amine, preventing unwanted side reactions during subsequent synthetic steps. numberanalytics.com

In the context of morpholine synthesis, the Cbz group can influence the conformation of reaction intermediates, thereby directing the approach of reagents and controlling the stereoselectivity of bond-forming reactions. Its presence is integral to many of the advanced synthetic methodologies discussed, ensuring the integrity of the chiral centers being constructed.

A key advantage of the Cbz group is its orthogonality to many other common protecting groups. numberanalytics.com It is stable under a variety of acidic and basic conditions used to remove other protecting groups like Boc or Fmoc. nih.gov The standard method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which is a mild and efficient process. total-synthesis.com

However, the need for hydrogenation can be a limitation when other reducible functional groups are present in the molecule. To address this, alternative deprotection methods have been developed. A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) allows for the selective deprotection of the N-Cbz group at room temperature, even in the presence of O- and N-benzyl groups. nih.govorganic-chemistry.orgbohrium.com This method is cost-effective, safe, and tolerant of various functional groups. nih.govbohrium.com Another mild method involves the use of a stoichiometric amount of a sulfonic acid, like methanesulfonic acid, in HFIP. digitellinc.com These orthogonal deprotection strategies enhance the utility of the Cbz group in the synthesis of complex and functionally diverse molecules. nih.govbohrium.com

| Method | Reagents | Conditions | Functional Group Compatibility | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Not compatible with reducible groups (e.g., alkenes, alkynes, some benzyl ethers) | total-synthesis.com |

| Lewis Acid in Fluorinated Solvent | AlCl₃, HFIP | Room temperature | Tolerates O- and N-benzyl groups, reducible functional groups | nih.govbohrium.com |

| Sulfonic Acid in Fluorinated Solvent | CH₃SO₃H, HFIP | Room temperature | Tolerates hydrogenation-labile functionality | digitellinc.com |

Process Intensification and Scalability in this compound Synthesis

Process intensification in chemical manufacturing aims to create more sustainable, cost-effective, and efficient systems. mdpi.com This is often achieved by reducing equipment size, minimizing waste, and lowering energy consumption. For the synthesis of complex chiral molecules like this compound, this involves designing novel reactors and combining multiple reaction steps into a single, streamlined operation. mdpi.com

One-pot reactions and multicomponent reactions (MCRs) represent a powerful strategy for increasing synthetic efficiency by combining multiple transformations in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. frontiersin.org This approach reduces solvent usage, time, and waste, aligning with the principles of green chemistry. frontiersin.org

Multicomponent reactions, where three or more reactants combine to form a single product containing substantial portions of all starting materials, are particularly effective for rapidly building molecular complexity. thieme-connect.comfrontiersin.org A notable example is the de novo synthesis of substituted morpholine rings using an Ugi multicomponent reaction. thieme-connect.comacs.org This method involves the reaction of an amine, an aldehyde or ketone, an isocyanide, and a source of azide, followed by an intramolecular SN2 cyclization to form the morpholine scaffold. acs.org Researchers have successfully developed a simplified two-step, one-pot procedure based on this chemistry, which is tolerant of air and moisture and can generate a variety of 3,3-substituted morpholines in moderate to good yields. thieme-connect.com

To further streamline the process, a one-pot Ugi-cyclization procedure was developed where the solvent from the initial Ugi reaction is removed before adding a base to induce cyclization, yielding the final morpholine derivatives in acceptable yields. acs.org The versatility of this approach allows for the creation of diverse libraries of morpholine-based compounds for medicinal chemistry applications. thieme-connect.com The following table details the results of a one-pot Ugi-cyclization procedure for synthesizing various morpholine derivatives. acs.org

Table 1: One-Pot Synthesis of Substituted Morpholines via Ugi-Cyclization acs.org

Other one-pot strategies for synthesizing chiral morpholines include tandem reactions, such as a sequential hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org This method provides an efficient route to 3-substituted morpholines with high enantioselectivity. organic-chemistry.org

Continuous flow chemistry has emerged as a transformative technology for the synthesis of active pharmaceutical ingredients (APIs) and their chiral intermediates. rsc.orgacs.org By performing reactions in continuously flowing streams through microreactors or packed-bed reactors, this methodology offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.govresearchgate.net This precise control is particularly advantageous for enantioselective reactions, where even minor temperature fluctuations can impact the stereochemical outcome. nih.gov

The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved reaction rates, higher yields, and better selectivity compared to traditional batch reactors. researchgate.net For the synthesis of chiral compounds, continuous flow systems can integrate solid-supported chiral catalysts or reagents, facilitating their separation from the product stream and enabling their reuse, which is both economical and sustainable. acs.org

Table 2: Illustrative Comparison of Batch vs. Continuous Flow for Enantioselective Synthesis of a Chiral Baclofen Intermediate nih.gov

The application of these continuous flow principles to the synthesis of this compound could provide a safer, more scalable, and highly stereocontrolled manufacturing process. The ability to integrate multiple reaction and purification steps into a single, uninterrupted flow is a key advantage for producing high-purity pharmaceutical intermediates. rsc.orgacs.org

Exploration of Chemical Reactivity and Stereochemical Transformations of R 4 Cbz 3 Hydroxymethylmorpholine

Derivatization and Functional Group Interconversion of the Hydroxymethyl Side Chain

The hydroxymethyl group on the (R)-4-Cbz-3-hydroxymethylmorpholine scaffold provides a versatile handle for a range of functional group interconversions, a key strategy in organic synthesis for modifying molecular structures to achieve desired properties. solubilityofthings.com These transformations allow for the introduction of diverse functionalities, expanding the chemical space accessible from this chiral building block.

Common derivatizations of the primary alcohol include oxidation, etherification, and esterification. The oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger oxidants would lead to the carboxylic acid. These oxidized products serve as precursors for a variety of subsequent reactions, such as reductive amination or amide bond formation.

Etherification and esterification reactions are also readily achievable, introducing a wide array of substituents. These reactions typically proceed under standard conditions, reacting the alcohol with alkyl halides, or acyl chlorides/anhydrides, respectively. The table below summarizes some of the key functional group interconversions of the hydroxymethyl side chain.

Table 1: Functional Group Interconversions of the Hydroxymethyl Side Chain

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | PCC, DMP | Aldehyde |

| Oxidation | Jones reagent, KMnO4 | Carboxylic Acid |

| Etherification | NaH, Alkyl halide | Ether |

| Esterification | Acyl chloride, Pyridine | Ester |

These transformations are fundamental in diversifying the morpholine (B109124) structure for applications in medicinal chemistry and the development of new bioactive compounds. matilda.science

Reactions at the Cbz-Protected Nitrogen: Deprotection and Subsequent N-Functionalization

The carbobenzyloxy (Cbz) group is a common amine protecting group that can be selectively removed under various conditions. fiveable.me The deprotection of the nitrogen in this compound is a critical step to enable further functionalization at this position.

The most common method for Cbz deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. This method is generally clean and efficient. Alternative methods, such as treatment with strong acids or other reducing agents, can also be employed, though care must be taken to avoid unwanted side reactions. researchgate.netnih.gov

Table 2: N-Deprotection and Functionalization Reactions

| Reaction | Reagent(s) | Description |

| Cbz Deprotection | H2, Pd/C | Removal of the Cbz protecting group to yield the free secondary amine. |

| N-Alkylation | Alkyl halide, Base | Introduction of an alkyl group onto the nitrogen atom. |

| N-Acylation | Acyl chloride, Base | Formation of an amide bond by reacting the amine with an acylating agent. |

| N-Arylation | Aryl halide, Catalyst | Formation of a new carbon-nitrogen bond with an aromatic ring. |

The ability to deprotect and subsequently functionalize the nitrogen atom is crucial for the synthesis of diverse libraries of morpholine derivatives for screening and lead optimization in drug discovery. nih.gov

Ring-Opening and Rearrangement Pathways of the Morpholine Skeleton

While the morpholine ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions. ethz.ch These transformations can lead to the formation of different heterocyclic or acyclic structures, expanding the synthetic utility of the morpholine scaffold. researchgate.netresearchgate.netbioengineer.org

Ring-opening reactions of cyclic amines can be promoted by various reagents, leading to the cleavage of a carbon-nitrogen bond. nih.govnih.gov For instance, treatment with certain electrophiles can lead to the formation of an ammonium (B1175870) salt intermediate, which can then undergo nucleophilic attack to open the ring. The regioselectivity of the ring-opening would be influenced by the substituents on the morpholine ring.

Skeletal rearrangements, where the atoms of the ring system reorganize to form a new structure, are also a possibility. cambridgescholars.comresearchgate.net These rearrangements can be triggered by factors such as acid catalysis or photochemical conditions and can lead to the formation of novel and complex molecular architectures. While less common for simple morpholines, understanding these potential pathways is important for predicting and controlling the outcomes of chemical reactions. mdpi.com

Strategic Utility of R 4 Cbz 3 Hydroxymethylmorpholine As a Chiral Building Block

Modular Construction of Complex Chiral Architectures

The structure of (R)-4-Cbz-3-hydroxymethylmorpholine is well-suited for the modular construction of intricate chiral molecules. The Cbz group on the nitrogen atom provides robust protection during various synthetic transformations but can be readily removed under standard hydrogenolysis conditions. The primary alcohol offers a handle for a wide array of chemical modifications, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution, allowing for chain extension and the introduction of diverse appendages.

The morpholine (B109124) scaffold of this compound serves as a valuable precursor for the synthesis of more complex polycyclic nitrogen heterocycles and fused ring systems. The strategic placement of functional groups allows for intramolecular cyclization reactions, leading to the formation of novel bicyclic and tricyclic structures. For instance, the hydroxymethyl group can be transformed into an electrophilic center, which can then react with a nucleophile introduced elsewhere on the molecule, or the nitrogen atom of the morpholine ring itself can participate in cyclization cascades.

These transformations often utilize transition metal catalysis to achieve high efficiency and selectivity. Methodologies such as palladium-catalyzed intramolecular cyclizations have been successfully employed to construct complex polycyclic systems from appropriately functionalized morpholine derivatives. The synthesis of such fused systems is of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents.

Table 1: Examples of Reactions for Fused Ring Synthesis from Morpholine Derivatives

| Reaction Type | Reagents/Catalysts | Resulting Structure |

| Intramolecular Alkylation | 1. Mesylation of alcohol2. Base (e.g., NaH) | Bicyclic morpholine derivative |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, Ligand, Base | Fused heterocyclic system |

| Pictet-Spengler Reaction | Acid catalyst, Aldehyde/Ketone | Tetrahydro-β-carboline fused to morpholine |

This table represents generalized reaction types and not specific outcomes for this compound without further functionalization.

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify novel biological probes. This compound is an excellent scaffold for DOS because its rigid, stereochemically defined core can be elaborated in multiple directions. The functional handles—the secondary amine (after deprotection) and the primary alcohol—allow for the attachment of various building blocks, leading to a rapid increase in molecular diversity.

In a typical DOS approach, the core scaffold can undergo a series of branching reaction pathways. For example, the alcohol can be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions. Simultaneously, the Cbz group can be removed, and the resulting secondary amine can be acylated, alkylated, or used in multicomponent reactions. This "build/couple/pair" strategy enables the creation of large libraries of related but structurally distinct molecules from a single chiral precursor. The sp³-rich nature of the morpholine scaffold is particularly desirable in modern drug discovery, moving away from flat, aromatic structures towards more three-dimensional molecules that can better interact with complex protein targets.

This is the first part of the article. The subsequent sections will be generated based on the provided outline.### 4.2. Application in the Total Synthesis of Natural Products and Bioactive Analogs

The utility of this compound extends significantly into the realm of total synthesis, where the goal is the complete chemical synthesis of complex molecules, often those derived from natural sources. Its pre-defined stereochemistry and versatile functional groups make it an invaluable starting material or key intermediate in the assembly of a wide range of biologically active compounds.

Application in the Total Synthesis of Natural Products and Bioactive Analogs

Key Intermediate in the Stereoselective Assembly of Target Molecules

In the strategic planning of a total synthesis, chemists often identify key intermediates or "synthons" that can be reliably prepared and elaborated into the final target. This compound frequently serves this purpose. Its morpholine ring can be a central structural component of the target molecule or can be manipulated through ring-opening or ring-transformation reactions to generate other heterocyclic or acyclic systems.

For example, the primary alcohol can be oxidized to an aldehyde, which then serves as an electrophilic partner in crucial carbon-carbon bond-forming reactions like aldol (B89426) additions, Wittig reactions, or Grignard additions. These reactions allow for the construction of complex side chains with a high degree of stereocontrol, often directed by the existing chiral center of the morpholine ring. The nitrogen atom, once deprotected, can act as a nucleophile to form new rings or to be incorporated into larger peptide-like structures. The ability to perform these transformations makes this building block a linchpin in synthetic routes to various alkaloids, polyketides, and other complex natural products.

Influence on Diastereomeric and Enantiomeric Purity in Total Synthesis Schemes

The primary advantage of using a chiral building block like this compound is the direct transfer of its absolute stereochemistry to the synthetic target, ensuring high enantiomeric purity. Starting with an enantiomerically pure material from the "chiral pool" bypasses the need for challenging asymmetric reactions or costly chiral resolutions later in the synthesis.

Table 2: Influence of this compound on Stereochemical Purity

| Aspect | Description | Advantage in Synthesis |

| Enantiomeric Purity | The starting material is enantiomerically pure (R-configuration). | Directly provides the target molecule in high enantiomeric excess (ee), avoiding the need for chiral separation or asymmetric synthesis steps. |

| Diastereomeric Control | The C3 stereocenter directs the formation of new stereocenters. | Reactions often proceed with high diastereoselectivity (de), reducing the number of isomers formed and simplifying purification. |

| Chiral Pool Synthesis | It is a readily available component of the "chiral pool." | Provides a cost-effective and reliable source of chirality for the synthesis of complex molecules. |

This is the second part of the article. The final section will be generated next.### 4.3. Design and Synthesis of Chiral Ligands and Organocatalysts Derived from Morpholine Scaffolds

Beyond its role as a precursor to target molecules, the chiral morpholine scaffold of this compound is an excellent platform for the development of new chiral ligands and organocatalysts. In asymmetric catalysis, the ligand or catalyst is responsible for inducing chirality in the product, making its three-dimensional structure paramount.

The synthesis of these catalytic molecules involves modifying the functional groups of the morpholine building block to introduce catalytically active moieties. For instance, the hydroxymethyl group can be converted into a phosphine, a common coordinating group in transition metal catalysis. This can be achieved through a two-step process involving conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a phosphide (B1233454) anion. Alternatively, after deprotection of the nitrogen, both the secondary amine and the primary alcohol can be functionalized to create bidentate ligands that can chelate to a metal center, creating a well-defined and rigid chiral environment.

Similarly, in organocatalysis, the morpholine structure itself can be the core of the catalyst. For example, after removal of the Cbz group, the secondary amine can participate in enamine or iminium ion catalysis, common activation modes for aldehydes and ketones. The inherent chirality of the scaffold ensures that these catalytic intermediates are chiral, leading to the enantioselective formation of the product. The hydroxymethyl group can be retained or modified to provide additional hydrogen-bonding interactions, which can help to organize the transition state and enhance stereoselectivity. The development of new catalysts from readily available chiral building blocks like this compound is a highly active area of research, as it provides a direct route to novel and potentially more effective asymmetric transformations.

Table 3: Potential Catalyst Classes Derived from this compound

| Catalyst/Ligand Class | Synthetic Modification | Application in Asymmetric Synthesis |

| Chiral Phosphine Ligands | 1. Tosylation of alcohol2. Substitution with Ph₂P⁻ | Transition metal-catalyzed reactions (e.g., hydrogenation, cross-coupling). |

| Chiral Diamine Ligands | 1. Conversion of alcohol to amine2. Deprotection of morpholine N | Coordination with metals like Ruthenium or Rhodium for transfer hydrogenation. |

| Amino Alcohol Organocatalysts | Deprotection of morpholine N | Proline-type catalysis, aldol and Michael reactions. |

| Bidentate P,N Ligands | 1. Conversion of alcohol to phosphine2. Deprotection of morpholine N | Asymmetric allylic alkylation and other Pd-catalyzed reactions. |

Methodological Advancements Driven by this compound as a Probe

The chiral integrity and densely functionalized nature of this compound make it an exemplary molecular probe for challenging and advancing synthetic methodologies, particularly in the construction of complex, bioactive molecules. Its rigid conformational framework and multiple stereocenters serve as a stringent test for the efficiency, selectivity, and robustness of modern synthetic reactions. The utility of this building block is notably demonstrated in the synthesis of oxazolidinone antibiotics, such as Linezolid, where maintaining precise stereochemical control is paramount for therapeutic efficacy.

The synthesis of Linezolid and its analogues represents a significant achievement in medicinal chemistry, and the methodologies developed for its preparation highlight the crucial role of chiral building blocks like this compound. These synthetic routes often involve a sequence of carefully orchestrated steps, each demanding high levels of chemo- and stereoselectivity. The successful incorporation of the morpholine moiety, derived from precursors like this compound, into the final drug scaffold has necessitated the development and refinement of several key chemical transformations.

For instance, the construction of the core oxazolidinone ring and the subsequent installation of the N-aryl substituent and the C5-aminomethyl side chain are critical phases in the synthesis. The use of a pre-defined chiral synthon derived from this compound allows for the secure transmission of the required stereochemistry throughout the reaction sequence. This approach has been instrumental in developing scalable and economically viable manufacturing processes for these life-saving drugs. researchgate.net

The following table outlines a representative synthetic sequence for an advanced intermediate of Linezolid, showcasing the types of methodological challenges that are addressed by employing a chiral morpholine building block.

| Step | Reaction | Key Reagents and Conditions | Intermediate Formed | Purpose of the Step |

| 1 | N-Arylation | 3-fluoro-4-morpholinyl aniline, R-epichlorohydrin | (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-one | Formation of the oxazolidinone ring with the correct stereochemistry at C5. |

| 2 | Acetylation | Sodium acetate (B1210297), Dimethyl formamide (B127407) (DMF) | (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl acetate | Conversion of the chloromethyl group to an acetate for further functionalization. google.com |

| 3 | Hydrolysis | Sodium tert-butoxide, Tetrahydrofuran (THF)/Water | (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methanol | Generation of the primary alcohol, a key intermediate for introducing the amine functionality. google.com |

| 4 | Mesylation | Methane (B114726) sulfonyl chloride | (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl methane sulphonate | Activation of the primary alcohol to facilitate nucleophilic substitution. google.com |

| 5 | Phthalimide Substitution | Potassium phthalimide, DMF | (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl phthalimide | Introduction of a protected form of the required amine with inversion of stereochemistry. google.com |

This synthetic strategy underscores how the use of a chiral building block like this compound can effectively "probe" and validate the efficiency of a multi-step synthesis. The success of each transformation, from the initial ring formation to the final installation of the side chain, is a testament to the methodological advancements in stereoselective synthesis. The development of such robust and high-yielding reaction sequences is a direct result of the challenges posed by the synthesis of complex chiral molecules, for which this compound serves as an excellent starting point. researchgate.net

Analytical and Spectroscopic Techniques for Characterization and Stereochemical Assessment

High-Resolution Chromatographic Methods for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (e.e.) of chiral compounds. The successful separation of enantiomers relies on the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

For morpholine (B109124) derivatives and similar chiral intermediates, polysaccharide-based CSPs are particularly effective. Columns such as Daicel's Chiralcel series (e.g., Chiralcel OD-H, OJ) are frequently used for the direct separation of enantiomers without the need for derivatization. nih.govnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the coated polysaccharide (e.g., cellulose (B213188) or amylose (B160209) derivatives).

The choice of mobile phase is critical for achieving optimal resolution. Typically, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar alcohol modifier (e.g., isopropanol, ethanol) is used. The ratio of these solvents is fine-tuned to balance retention time and separation efficiency. Detection is commonly performed using a UV detector, as the carbobenzyloxy (Cbz) group in the target molecule contains a chromophore.

A typical HPLC method for a related chiral intermediate might involve the following conditions:

| Parameter | Condition |

| Column | Chiralcel OD-RH |

| Mobile Phase | Gradient elution system |

| Detection | UV Spectrophotometer |

| Application | Resolution of four stereoisomers of a dihydroxy intermediate nih.gov |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. This method is valued for its accuracy, reliability, and the ability to resolve all stereoisomers in a single run. nih.govnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

While standard ¹H and ¹³C NMR spectroscopy confirms the connectivity of a molecule, it cannot typically distinguish between enantiomers. However, advanced NMR techniques can be employed to elucidate the stereochemistry.

One common strategy involves the use of a chiral derivatizing agent (CDA) . The chiral molecule of interest is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra. For example, an agent like (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB) can be reacted with the hydroxyl group of the morpholine derivative. koreascience.kr The resulting diastereomeric esters will exhibit different chemical shifts (Δδ), particularly for protons near the newly formed stereocenter. koreascience.kr This allows for the quantification of the enantiomeric ratio.

Another powerful technique is the Nuclear Overhauser Effect (NOE) spectroscopy. NOE detects the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to proton-proton proximity (typically <5 Å). wordpress.com For a cyclic system like a morpholine, NOE experiments can establish the relative stereochemistry of substituents. For instance, an NOE correlation between the proton at C3 and one of the protons of the hydroxymethyl group would help define their spatial relationship and the preferred conformation of the side chain.

For complex acyclic systems, which can be analogous to the flexible side chain of the morpholine, derivatization to form a rigid cyclic structure (e.g., an acetonide from a 1,3-diol) can lock the conformation. wordpress.com The resulting rigid ring system allows for more straightforward analysis of coupling constants and NOE data to determine relative stereochemistry. wordpress.com

| NMR Technique | Principle | Application to (R)-4-Cbz-3-hydroxymethylmorpholine |

| Chiral Derivatizing Agents (CDA) | Covalent reaction with a pure chiral agent to form diastereomers with distinct NMR signals. koreascience.kr | Reaction with the hydroxyl group to create diastereomeric esters, allowing for determination of enantiomeric purity. |

| Nuclear Overhauser Effect (NOE) | Measures through-space interactions between protons, with signal intensity dependent on internuclear distance. wordpress.com | Determines the relative orientation of the hydroxymethyl group with respect to the morpholine ring protons, confirming relative stereochemistry. |

Circular Dichroism and Optical Rotation for Absolute Configuration Assignment

While chromatography and NMR can determine enantiomeric purity and relative stereochemistry, chiroptical methods are essential for assigning the absolute configuration (i.e., distinguishing the R-enantiomer from the S-enantiomer).

Optical Rotation (OR) measures the rotation of plane-polarized light by a chiral sample. saskoer.ca The direction (clockwise, dextrorotatory, (+) or counter-clockwise, levorotatory, (-)) and magnitude of rotation are measured with a polarimeter. While enantiomers rotate light by equal and opposite amounts, there is no simple correlation between the R/S designation and the sign of rotation (+/-). saskoer.careddit.com For instance, (R)-glyceraldehyde is dextrorotatory (+), but this does not mean all R-compounds are (+). libretexts.org The absolute configuration must be determined by other means, such as X-ray crystallography or by relating it to a compound of known configuration. However, once the sign of rotation for a specific enantiomer like this compound is established, optical rotation becomes a rapid and straightforward method for quality control.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum plots this difference (Δε) against wavelength, resulting in positive or negative peaks known as Cotton effects. The spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. mdpi.com For many chiral molecules, enantiomers produce near mirror-image ECD spectra. nih.gov For example, it is often observed that R isomers may display a positive Cotton effect in a certain wavelength range, while their S counterparts show a negative one. nih.gov

The absolute configuration can be assigned by comparing the experimental ECD spectrum to a spectrum predicted by quantum-chemical calculations for a known configuration (e.g., the R configuration). A match between the experimental and calculated spectra provides strong evidence for that absolute configuration. This method is particularly powerful when combined with conformational analysis, as the ECD spectrum is an average of the spectra of all stable conformers in solution. mdpi.com

| Technique | Measurement | Information Provided |

| Optical Rotation (OR) | Rotation of plane-polarized light. saskoer.ca | Confirms chirality; sign (+/-) can identify a known enantiomer but cannot independently determine R/S configuration. reddit.com |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized light. nih.gov | Provides a unique spectral fingerprint for an enantiomer; used with computational methods to assign absolute configuration. mdpi.comresearchgate.net |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.